molecular formula C16H12O6 B13798520 Dermoglaucin CAS No. 7213-59-4

Dermoglaucin

Cat. No.: B13798520
CAS No.: 7213-59-4
M. Wt: 300.26 g/mol
InChI Key: FRMFHVHHFVPACC-UHFFFAOYSA-N
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Description

Dermoglaucin is a naturally occurring anthraquinone derivative with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol It is known for its distinctive structure, which includes multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dermoglaucin typically involves the use of anthraquinone as a starting material. The process includes several steps, such as hydroxylation and methylation, to introduce the necessary functional groups. Common reagents used in these reactions include hydrogen peroxide for hydroxylation and dimethyl sulfate for methylation .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as fungi, followed by purification processes. Techniques like solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify this compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

Dermoglaucin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Used as a dye and pigment in various industrial applications.

Mechanism of Action

The mechanism of action of dermoglaucin involves its interaction with cellular components, leading to various biological effects. It is known to inhibit certain enzymes and disrupt cellular processes, which contributes to its antimicrobial and anticancer activities. The molecular targets include DNA, enzymes involved in oxidative stress, and signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Its specific interactions with molecular targets make it a valuable compound for various applications .

Properties

CAS No.

7213-59-4

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

1,2,8-trihydroxy-3-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O6/c1-6-3-7-11(9(17)4-6)15(20)12-8(13(7)18)5-10(22-2)14(19)16(12)21/h3-5,17,19,21H,1-2H3

InChI Key

FRMFHVHHFVPACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)O)O

Origin of Product

United States

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